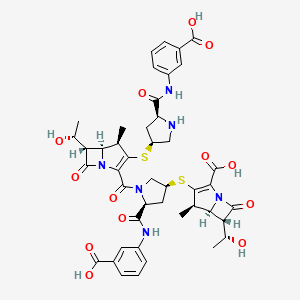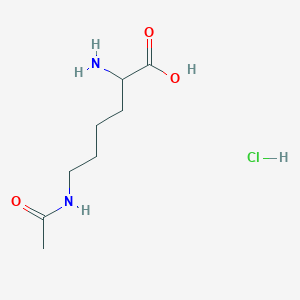![molecular formula C15H17NO5 B1514440 Diethyl [(4-cyanatophenyl)methyl]propanedioate CAS No. 88975-83-1](/img/structure/B1514440.png)
Diethyl [(4-cyanatophenyl)methyl]propanedioate
Vue d'ensemble
Description
Diethyl [(4-cyanatophenyl)methyl]propanedioate, also known as CDMEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDMEP is a prodrug of 4-cyanatophenylmethyl isocyanate (CPMI), which is a highly reactive compound that can selectively modify amino groups in proteins and peptides.
Mécanisme D'action
The mechanism of action of Diethyl [(4-cyanatophenyl)methyl]propanedioate involves the conversion of Diethyl [(4-cyanatophenyl)methyl]propanedioate to CPMI, which can selectively modify amino groups in proteins and peptides. CPMI reacts with primary amines in proteins and peptides to form stable urea linkages, which can be used for site-specific protein modification. The reaction between CPMI and amino groups is highly selective, as it does not react with other functional groups in proteins and peptides, such as carboxylic acids and hydroxyl groups.
Biochemical and Physiological Effects:
Diethyl [(4-cyanatophenyl)methyl]propanedioate has been shown to have minimal toxicity and side effects in vitro and in vivo. In vitro studies have shown that Diethyl [(4-cyanatophenyl)methyl]propanedioate can selectively modify proteins and peptides without affecting their biological activity. In vivo studies have shown that Diethyl [(4-cyanatophenyl)methyl]propanedioate can be administered safely to animals without causing significant toxicity or adverse effects. Diethyl [(4-cyanatophenyl)methyl]propanedioate has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and stability in biological fluids.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [(4-cyanatophenyl)methyl]propanedioate has several advantages for lab experiments, including its high selectivity for amino groups in proteins and peptides, its minimal toxicity and side effects, and its good pharmacokinetic properties. However, Diethyl [(4-cyanatophenyl)methyl]propanedioate also has some limitations, such as its relatively low reactivity compared to other protein modification reagents, its susceptibility to hydrolysis in aqueous solutions, and its limited solubility in some organic solvents.
Orientations Futures
There are several future directions for Diethyl [(4-cyanatophenyl)methyl]propanedioate research, including the development of new synthesis methods for Diethyl [(4-cyanatophenyl)methyl]propanedioate and its derivatives, the optimization of Diethyl [(4-cyanatophenyl)methyl]propanedioate for specific applications, and the exploration of new applications for Diethyl [(4-cyanatophenyl)methyl]propanedioate in areas such as chemical biology and biomedicine. One potential direction is the use of Diethyl [(4-cyanatophenyl)methyl]propanedioate for targeted protein degradation, where it can be used to selectively modify specific proteins for degradation by the proteasome or other cellular degradation pathways. Another potential direction is the use of Diethyl [(4-cyanatophenyl)methyl]propanedioate for site-specific protein conjugation, where it can be used to attach small molecules or other proteins to specific amino acid residues in target proteins.
Applications De Recherche Scientifique
Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used in various scientific research applications, including proteomics, drug discovery, and biotechnology. In proteomics, Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used as a tool for selective protein modification, where it can modify specific amino groups in proteins and peptides. This can be useful for identifying and characterizing proteins, as well as for studying protein-protein interactions. In drug discovery, Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used to modify small molecules and peptides to improve their pharmacological properties, such as bioavailability and stability. In biotechnology, Diethyl [(4-cyanatophenyl)methyl]propanedioate has been used to modify enzymes and other proteins to improve their catalytic activity and selectivity.
Propriétés
IUPAC Name |
diethyl 2-[(4-cyanatophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(8-6-11)21-10-16/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCCLPHNPMHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10751016 | |
| Record name | Diethyl [(4-cyanatophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(4-cyanatophenyl)methyl]propanedioate | |
CAS RN |
88975-83-1 | |
| Record name | Diethyl [(4-cyanatophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)
![Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B1514379.png)
![(5R,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514380.png)
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
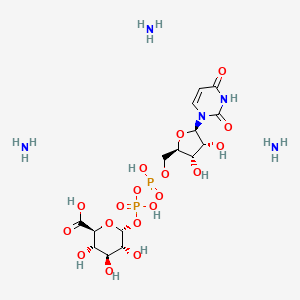
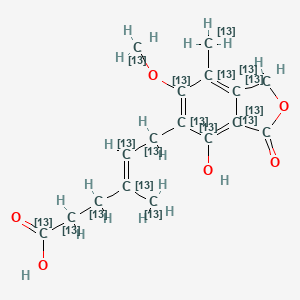
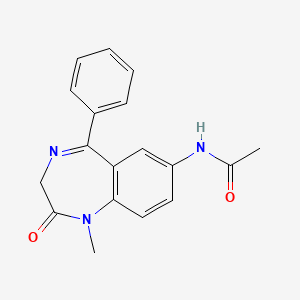
![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)
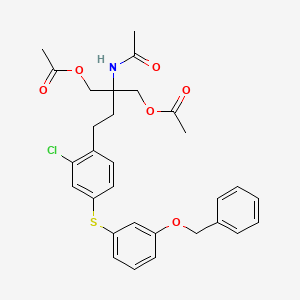
![(4S,4Ar,7aR,12bS)-9-[tert-butyl(dimethyl)silyl]oxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1514390.png)
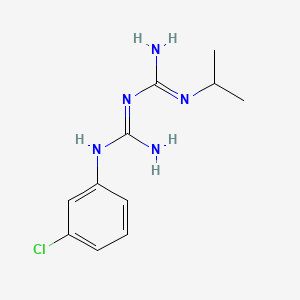
![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)
